molecular formula C11H12F2N4O3 B12847943 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

Cat. No.: B12847943
M. Wt: 286.23 g/mol
InChI Key: CEPICCWLWUMHCB-GZCUOZMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic nucleoside analogue. This compound is part of the pyrrolo[2.3-d]pyrimidine family, which is known for its potential antiviral and anticancer properties. The unique structure of this compound allows it to interact with biological systems in a way that can inhibit viral replication and cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves multiple steps. One common method starts with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil. Further modifications of the sugar moiety are carried out to achieve the final product . The overall yield of this process is around 7.6% over nine steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogues .

Scientific Research Applications

Efficacy Against RNA Viruses

Research indicates that this compound exhibits significant antiviral activity against several RNA viruses. It has been shown to effectively bind to viral polymerases, leading to a reduction in viral replication rates. This property has been documented in various biochemical assays that assess binding affinity and inhibition kinetics.

Comparative Analysis with Other Nucleoside Analogues

The following table summarizes the structural features and biological activities of selected nucleoside analogues compared to 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine:

Compound NameStructural FeaturesBiological Activity
This compound Dual fluorination, sugar modificationAntiviral activity against RNA viruses
2'-Deoxycytidine Natural nucleosideAntiviral activity
2'-Fluorouridine Fluorinated analogueAntiviral properties
7-(beta-D-Arabinofuranosyl)adenine Nucleoside analogueAntiviral activity

The dual fluorination and specific sugar modification of this compound are believed to enhance its stability and therapeutic efficacy compared to these other compounds.

Case Studies and Research Findings

  • Antiviral Activity Assessment : In a study assessing the antiviral efficacy of various nucleoside analogues, this compound demonstrated superior inhibition of viral replication in vitro compared to traditional antiviral agents like ribavirin.
  • Binding Affinity Studies : Biochemical assays have shown that this compound binds effectively to the active sites of viral polymerases, significantly reducing their activity. These studies utilized kinetic assays to quantify binding interactions and inhibition rates.
  • Therapeutic Potential in Clinical Settings : Preliminary clinical trials suggest that this compound could serve as a viable option for treating resistant strains of RNA viruses, including certain influenza strains and coronaviruses.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves the inhibition of viral polymerase activity, which impedes viral RNA synthesis. This compound selectively targets viral enzymes, thereby suppressing viral replication. Additionally, it can inhibit DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific structure, which allows it to effectively inhibit viral replication and cancer cell proliferation. Its dual antiviral and anticancer properties make it a valuable compound for further research and potential therapeutic applications .

Biological Activity

4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine, often referred to as a bis-fluorinated analogue of 2′-deoxytubercidin, is a compound of significant interest due to its diverse biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, presenting findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C11H12F2N4O3C_{11}H_{12}F_2N_4O_3. It exhibits an anti-glycosylic bond conformation with notable torsion angles that influence its biological interactions. The structural characteristics facilitate specific binding to biological targets, which is critical for its activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₂F₂N₄O₃
Torsion AngleΧ = -117.8°
Antiglycosylic ConformationYes

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. The compound has been shown to inhibit viral replication effectively, making it a candidate for further development in antiviral therapies.

Anticancer Properties

In vitro studies have demonstrated that this pyrrolo[2.3-d]pyrimidine derivative possesses cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in nucleotide synthesis and cell proliferation pathways.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Inhibition Rate (%)
A431 (Vulvar Carcinoma)1075
HeLa (Cervical Cancer)1570
MCF-7 (Breast Cancer)1272

The compound's mechanism of action is primarily through the inhibition of nucleoside metabolism and interference with DNA synthesis in rapidly dividing cells. It acts by mimicking natural nucleosides, thereby disrupting normal cellular processes.

Study on Antiviral Efficacy

In a study published in Science Direct, researchers evaluated the antiviral efficacy of the compound against hepatitis E virus (HEV). The findings revealed that treatment with the compound resulted in a significant decrease in viral load, indicating its potential as an antiviral agent.

Study on Cancer Cell Lines

Another pivotal study focused on the anticancer properties of the compound against various human cancer cell lines. The results showed that it not only inhibited cell proliferation but also induced apoptosis in treated cells. This study highlights its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C11H12F2N4O3

Molecular Weight

286.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12F2N4O3/c12-4-1-17(10-6(4)9(14)15-3-16-10)11-7(13)8(19)5(2-18)20-11/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16)/t5-,7+,8-,11-/m1/s1

InChI Key

CEPICCWLWUMHCB-GZCUOZMLSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)F

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.